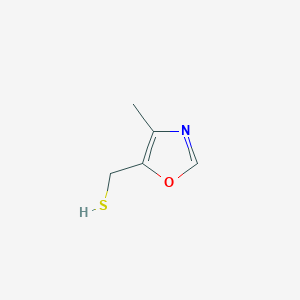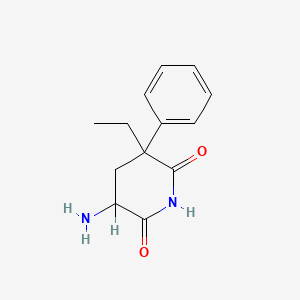
8-Octadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Octadecenal, also known as octadec-8-enal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond located at the eighth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Octadecenal can be synthesized through several methods. One common approach involves the partial oxidation of oleic acid, a fatty acid found in various animal and vegetable fats and oils. The reaction typically requires a catalyst, such as potassium permanganate or chromium trioxide, under controlled conditions to ensure selective oxidation at the desired position .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octadecene in the presence of a rhodium-based catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form octadecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields 8-octadecanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed:
Oxidation: Octadecanoic acid.
Reduction: 8-Octadecanol.
Substitution: Corresponding substituted products depending on the nucleophile used
Applications De Recherche Scientifique
8-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Studies have shown its role in pheromone signaling in certain insect species.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor
Mécanisme D'action
The mechanism of action of 8-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering various cellular responses. For example, in insects, it functions as a pheromone, influencing mating behavior and other physiological processes .
Comparaison Avec Des Composés Similaires
Octadecanal: A saturated aldehyde with similar chain length but lacking the double bond.
Hexadecenal: A shorter-chain aldehyde with a double bond at the sixth carbon atom.
Nonadecenal: A longer-chain aldehyde with a double bond at the ninth carbon atom
Uniqueness: 8-Octadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in selective reactions and interact with specific biological targets, making it valuable in various applications .
Propriétés
Numéro CAS |
56554-94-0 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
octadec-8-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,18H,2-9,12-17H2,1H3 |
Clé InChI |
QFCPYPVPYDUYQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)



![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)


![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)

